3-Pyridazinamine, 6-(4-chlorophenyl)-N-(2-(dimethylamino)ethyl)-4-phenyl-
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Overview
Description
3-Pyridazinamine, 6-(4-chlorophenyl)-N-(2-(dimethylamino)ethyl)-4-phenyl- is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a pyridazine ring substituted with a chlorophenyl group, a dimethylaminoethyl group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridazinamine, 6-(4-chlorophenyl)-N-(2-(dimethylamino)ethyl)-4-phenyl- typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form 4-chlorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to form 6-(4-chlorophenyl)-3-pyridazinone. Subsequent reactions with phenylhydrazine and dimethylaminoethyl chloride yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acetic acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. Quality control measures, such as high-performance liquid chromatography (HPLC) and gas chromatography (GC), are employed to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Pyridazinamine, 6-(4-chlorophenyl)-N-(2-(dimethylamino)ethyl)-4-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of pyridazinone derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridazinamine derivatives.
Scientific Research Applications
3-Pyridazinamine, 6-(4-chlorophenyl)-N-(2-(dimethylamino)ethyl)-4-phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate and its possible therapeutic effects.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-Pyridazinamine, 6-(4-chlorophenyl)-N-(2-(dimethylamino)ethyl)-4-phenyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 3-Pyridazinamine, 6-(1-methylethyl)-
- 3-Pyridazinamine, 6-(4-methylphenyl)-
- 3-Pyridazinamine, 6-(4-fluorophenyl)-
Uniqueness
3-Pyridazinamine, 6-(4-chlorophenyl)-N-(2-(dimethylamino)ethyl)-4-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and therapeutic potential.
Properties
CAS No. |
118516-22-6 |
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Molecular Formula |
C20H21ClN4 |
Molecular Weight |
352.9 g/mol |
IUPAC Name |
N-[6-(4-chlorophenyl)-4-phenylpyridazin-3-yl]-N',N'-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C20H21ClN4/c1-25(2)13-12-22-20-18(15-6-4-3-5-7-15)14-19(23-24-20)16-8-10-17(21)11-9-16/h3-11,14H,12-13H2,1-2H3,(H,22,24) |
InChI Key |
MPDTZGJKYHCEKO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNC1=NN=C(C=C1C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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